molecular formula C19H18N2O2S2 B2770123 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide CAS No. 583857-69-6

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2770123
CAS No.: 583857-69-6
M. Wt: 370.49
InChI Key: KRPUAKXOGCWXSS-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide, with the CAS number 941915-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16N2O2S2
  • Molecular Weight : 308.4 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological properties, linked to a methoxyphenyl group and a methylthio substituent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Thiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
  • Anticancer Properties
    • Thiazole-based compounds have been investigated for their anticancer activities. Studies indicate that modifications in the thiazole structure can enhance cytotoxic effects against cancer cell lines. For example, derivatives have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects
    • Compounds containing thiazole rings have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways : Thiazole derivatives can interfere with various signaling cascades, including those mediated by NF-kB and MAPK pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives, supporting the potential of this compound:

StudyFindings
Study 1Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations .
Study 2Evaluated anticancer effects on breast cancer cell lines; resulted in reduced viability and increased apoptosis markers .
Study 3Analyzed anti-inflammatory effects in a murine model; demonstrated decreased levels of pro-inflammatory cytokines after treatment .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-12-17(13-8-10-14(23-2)11-9-13)20-19(25-12)21-18(22)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPUAKXOGCWXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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